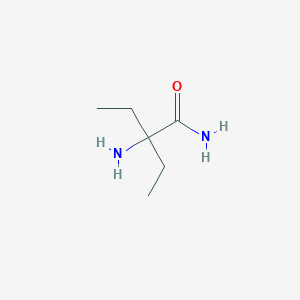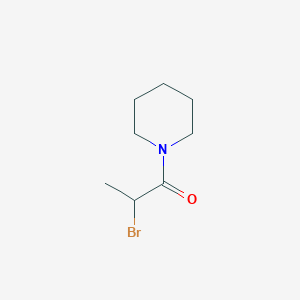
N-(5-Aminopentyl)biotinamide trifluoroacetate salt
概要
説明
N-(5-Aminopentyl)biotinamide trifluoroacetate salt: is a biotinylated compound, often referred to as biotin-cadaverine. It is a derivative of biotin, a vitamin that plays a crucial role in various metabolic processes. This compound is widely used in biochemical research due to its ability to bind strongly to avidin and streptavidin, proteins that are commonly used in various detection and purification techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopentyl)biotinamide trifluoroacetate salt typically involves the reaction of biotin with cadaverine (1,5-diaminopentane). The process generally includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Reaction with Cadaverine: The activated biotin is then reacted with cadaverine to form N-(5-Aminopentyl)biotinamide.
Formation of Trifluoroacetate Salt: The final step involves the conversion of the amide to its trifluoroacetate salt form by treating it with trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
化学反応の分析
Types of Reactions:
Substitution Reactions: The primary amine group in N-(5-Aminopentyl)biotinamide trifluoroacetate salt can undergo substitution reactions with various electrophiles.
Amide Formation: The compound can form amides with carboxylic acids or their derivatives.
Biotinylation Reactions: It can be used to biotinylate other molecules, facilitating their detection or purification.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve mild bases like triethylamine.
Amide Formation: Reagents such as carboxylic acids, NHS esters, and carbodiimides are used under mild to moderate conditions.
Biotinylation Reactions: These reactions often use biotinylation reagents like NHS-biotin under aqueous conditions.
Major Products:
Substitution Reactions: The major products are substituted amines.
Amide Formation: The major products are amides.
Biotinylation Reactions: The major products are biotinylated molecules.
科学的研究の応用
Chemistry:
Biotinylation Reagent: Used to biotinylate proteins, nucleic acids, and other molecules for detection and purification purposes.
Biology:
Cell Labeling: Used in cell labeling and tracking studies.
Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-avidin or biotin-streptavidin systems.
Medicine:
Diagnostic Tools: Used in the development of diagnostic assays and imaging techniques.
Drug Delivery: Investigated for targeted drug delivery systems.
Industry:
Biotechnology: Used in various biotechnological applications, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
作用機序
Binding to Avidin and Streptavidin: N-(5-Aminopentyl)biotinamide trifluoroacetate salt binds strongly to avidin and streptavidin due to the high affinity of biotin for these proteins. This binding is utilized in various detection and purification techniques.
Molecular Targets and Pathways:
Avidin and Streptavidin: The primary molecular targets are avidin and streptavidin proteins.
Biotin-Avidin System: The biotin-avidin system is a widely used method for detecting and purifying biotinylated molecules.
類似化合物との比較
Biotinylated Polyethylene Glycol (PEG): Used for similar biotinylation purposes but with different solubility and biocompatibility properties.
Biotinylated Dextran: Used in cell labeling and tracking studies, offering different molecular weight and solubility characteristics.
Biotinylated Antibodies: Used in immunoassays and imaging techniques, providing specificity for target molecules.
Uniqueness: N-(5-Aminopentyl)biotinamide trifluoroacetate salt is unique due to its specific structure, which allows for efficient biotinylation and strong binding to avidin and streptavidin. Its primary amine group provides versatility in various chemical reactions, making it a valuable tool in biochemical research.
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S.C2HF3O2/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14;3-2(4,5)1(6)7/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21);(H,6,7)/t11-,12-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKJNXOPDNIEU-RGESYUBESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)

![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)



![disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B3034965.png)




![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)

![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
